N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline
Description
N-(p-Cyanobenzylidene)-p-(pentyloxy)aniline is a Schiff base compound synthesized via the condensation of p-(pentyloxy)aniline with p-cyanobenzaldehyde. Its structure features an imine (-CH=N-) linkage connecting two aromatic rings: a p-cyanophenyl group and a p-pentyloxyphenyl group (Fig. 1). The cyano (-CN) substituent enhances dipole-dipole interactions and polarizability, while the pentyloxy (-O-C₅H₁₁) chain contributes to hydrophobicity and molecular flexibility. Such compounds are pivotal in liquid crystal materials, organic electronics, and coordination chemistry due to their tunable mesomorphic and optoelectronic properties .
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-[(4-pentoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C19H20N2O/c1-2-3-4-13-22-19-11-9-18(10-12-19)21-15-17-7-5-16(14-20)6-8-17/h5-12,15H,2-4,13H2,1H3 |
InChI Key |
ASVZIFZWQYFSOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach: Schiff Base Formation
The primary synthetic route to this compound involves the condensation of p-cyanobenzaldehyde with p-(pentyloxy)aniline. This reaction is a classic Schiff base formation, where the aldehyde group of p-cyanobenzaldehyde reacts with the amino group of p-(pentyloxy)aniline under reflux conditions, typically in an organic solvent or sometimes under solvent-free conditions with catalysts.
Typical reaction conditions include:
- Reactants: p-cyanobenzaldehyde and p-(pentyloxy)aniline in equimolar amounts.
- Solvent: Ethanol or other alcohols are commonly used; sometimes solvent-free conditions are applied.
- Catalyst: Acid catalysts or green catalysts such as natural organic materials (e.g., Kinnow peel powder) can be employed to enhance reaction rate and yield.
- Temperature: Reflux temperatures around 80°C are common.
- Time: Reaction times vary from minutes to several hours depending on conditions.
During the reaction, water is formed as a byproduct and often removed to drive the equilibrium towards product formation.
Detailed Procedure (Based on Analogous Schiff Base Syntheses)
A representative synthesis procedure adapted from related Schiff base methodologies is as follows:
- Mix equimolar amounts of p-cyanobenzaldehyde and p-(pentyloxy)aniline in ethanol.
- Add a catalytic amount of acid or a green catalyst such as Kinnow peel powder.
- Heat the mixture under reflux at approximately 80°C for 2 to 4 hours.
- Monitor the reaction progress by observing the evolution of water and changes in solution color.
- After completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization.
- Filter the precipitated this compound.
- Wash the solid with cold ethanol and dry under vacuum or in a desiccator.
This method typically yields a high purity product with yields reported around 78-85% in analogous Schiff base reactions.
Purification and Characterization
The crude Schiff base product is commonly purified by recrystallization from ethanol or other suitable solvents to enhance purity. Characterization involves:
- Melting point determination (typical melting points for related Schiff bases range around 53-56°C).
- Spectroscopic methods such as FTIR, NMR, and elemental analysis to confirm imine formation and substituent identity.
- Chromatographic techniques to assess purity.
Data Table: Summary of Preparation Conditions and Yields
Analysis of Preparation Methods
- Conventional reflux methods provide reliable yields but require longer reaction times and organic solvents.
- Green catalysis using natural materials like Kinnow peel powder offers rapid synthesis with comparable yields and reduced environmental impact.
- Solvent-free conditions can be explored to minimize solvent use, aligning with green chemistry principles.
- The choice of catalyst and reaction conditions significantly influences yield and purity.
Perspectives from Varied Sources
- Chemical databases provide basic compound information but limited synthetic detail.
- Academic research emphasizes the Schiff base reaction mechanism and green catalysis to improve efficiency.
- Patents and industrial literature focus on the preparation of aniline derivatives, which are precursors to Schiff bases, highlighting catalytic hydrogenation methods for amine synthesis.
- Comparative studies of Schiff base derivatives show that substituent effects (e.g., pentyloxy, cyanide groups) influence reaction kinetics and product stability.
Chemical Reactions Analysis
Types of Reactions
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may regenerate the starting materials.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: The compound may have potential as a probe or marker in biological studies, although specific applications would require further investigation.
Industry: The compound may find use in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline would depend on its specific application. In general, Schiff bases can interact with various molecular targets through coordination with metal ions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s biological activity and chemical reactivity.
Comparison with Similar Compounds
Table 1: Alkoxy Chain Effects
Substituent Effects on the Benzylidene Group
Replacing the cyano group with other substituents alters electronic properties and crystal packing:
- Halogenated Analogues: Compounds like N-(p-bromobenzylidene)-p-(pentyloxy)aniline exhibit stronger halogen bonding, leading to higher melting points and distinct crystal structures compared to the cyano derivative .
- N-(p-Methoxybenzylidene)-p-(pentyloxy)aniline: The methoxy (-OCH₃) group reduces polarity, lowering dipole interactions and mp, but enhances solubility in nonpolar solvents .
Table 2: Substituent Comparisons
Azo-Functionalized Schiff Bases
Compounds incorporating azo (-N=N-) groups, such as N-(p-methoxybenzylidene)-p-(phenylazo)aniline , demonstrate distinct photoresponsive behavior due to cis-trans isomerism under UV light. In contrast, the target compound lacks this functionality but offers superior thermal stability for high-temperature applications .
Ethoxy vs. Pentyloxy Derivatives
N-(p-Ethoxybenzylidene)-p-aminobenzonitrile shares the cyano group but has a shorter ethoxy (-O-C₂H₅) chain. This results in reduced hydrophobicity and higher crystallinity compared to the pentyloxy analogue, which favors liquid crystalline phases at room temperature .
Q & A
Basic Questions
Q. What are the optimized synthesis protocols for N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via a Schiff base condensation reaction between p-pentyloxyaniline and p-cyanobenzaldehyde. Key steps include:
- Catalyst : Use acidic conditions (e.g., acetic acid or HCl) to protonate the amine, facilitating nucleophilic attack on the aldehyde .
- Solvent : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility and reaction efficiency.
- Temperature : Reflux at 80–100°C for 6–12 hours ensures completion .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Optimization : Monitor reaction progress using TLC. Adjust stoichiometry (1:1.2 aniline:aldehyde) to minimize unreacted aldehyde.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and the Schiff base imine carbon (δ ~155 ppm) .
- IR Spectroscopy : Confirm C≡N stretch (~2220 cm⁻¹) and C=N stretch (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .
- Purity Analysis : High-resolution mass spectrometry (HRMS) validates molecular weight (±3 ppm error).
Advanced Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in diverse solvent environments?
- Methodology :
- Solvent Modeling : Use implicit solvent models (e.g., PCM or SMD) in Gaussian or ORCA to simulate polarity effects .
- Reactivity Indicators : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity .
- Transition State Analysis : Identify intermediates in hydrolysis or oxidation pathways using Nudged Elastic Band (NEB) methods.
- Validation : Compare DFT-predicted reaction barriers with experimental kinetic data (e.g., Arrhenius plots).
Q. What strategies resolve contradictions in reported biological activity data for Schiff base derivatives like this compound?
- Root Causes : Discrepancies may arise from:
- Purity : Impurities (e.g., unreacted aldehyde) skew bioassay results. Validate purity via HPLC (>95%) .
- Assay Conditions : Varying pH or solvent (DMSO vs. aqueous buffer) affects compound solubility and target interactions .
- Resolution :
- Dose-Response Curves : Perform EC₅₀/IC₅₀ assays in triplicate across multiple cell lines.
- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., cyclooxygenase-2) and correlate with in vitro results .
Q. How does the compound’s stability under oxidative or hydrolytic conditions impact its application in pharmacological studies?
- Stability Assessment :
- Hydrolytic Degradation : Incubate in PBS (pH 7.4, 37°C) and monitor via UV-Vis (λ = 270 nm) over 72 hours. Schiff bases degrade via imine hydrolysis, forming aniline and aldehyde byproducts .
- Oxidative Resistance : Expose to H₂O₂ (1 mM) and analyze degradation products via LC-MS. The p-cyanobenzylidene group may resist oxidation better than nitro or methoxy analogues .
- Mitigation : Use antioxidants (e.g., BHT) or encapsulation in liposomes to enhance stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
